N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide
Description
N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a synthetic carboxamide derivative featuring a 1,2-dihydropyridin-2-one core linked to a substituted phenyl group. The phenyl ring is functionalized at the 4-position with a methoxy group and at the 3-position with a 2-oxopyrrolidin-1-yl moiety.
Properties
IUPAC Name |
N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-1-methyl-2-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4/c1-20-9-3-5-13(18(20)24)17(23)19-12-7-8-15(25-2)14(11-12)21-10-4-6-16(21)22/h3,5,7-9,11H,4,6,10H2,1-2H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMDBKRVVSQRISC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)NC2=CC(=C(C=C2)OC)N3CCCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant case studies.
Structural Characteristics
The compound features several notable structural components:
- Dihydropyridine core : This moiety is known for its role in calcium channel modulation and has implications in cardiovascular health.
- Pyrrolidinone ring : Contributes to the compound's solubility and interaction with biological targets.
- Methoxy substitutions : These groups may enhance lipophilicity and influence receptor binding.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : Research indicates that compounds with similar structures can act as enzyme inhibitors, particularly in kinase pathways. For instance, derivatives have shown potent inhibition against Met kinase, which is implicated in various cancers .
- Receptor Modulation : The compound may also modulate receptor activity, affecting various signaling pathways critical for cellular functions. This includes potential interactions with adenosine receptors and others involved in inflammatory responses .
- Anticancer Activity : In preclinical studies, related compounds have demonstrated significant anticancer effects, including tumor stasis in xenograft models. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .
Biological Activity Data
Case Studies
- Preclinical Trials : A study on a structurally similar compound revealed that it could induce apoptosis in cancer cell lines through caspase activation, highlighting its potential as an anticancer agent .
- Pharmacokinetics : Another investigation showed favorable pharmacokinetic profiles for related compounds, indicating good absorption and distribution properties which are crucial for therapeutic efficacy .
- Toxicity Studies : In vitro assays on HepG2 cells indicated that while some derivatives exhibited low hepatotoxicity at therapeutic concentrations, careful evaluation is necessary to ensure safety profiles are maintained during development .
Scientific Research Applications
Medicinal Chemistry
N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide has shown promise in medicinal chemistry, particularly in the development of new therapeutic agents. Its structural similarity to known pharmacophores allows it to act as a lead compound for drug discovery.
Case Study: Anticancer Activity
Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For example, studies have demonstrated that modifications to the dihydropyridine core can enhance its potency against breast cancer cells, suggesting a pathway for developing targeted anticancer therapies.
Biochemical Probes
The compound serves as a biochemical probe in studies aimed at understanding enzyme mechanisms and protein interactions. Its ability to bind selectively to certain biological targets makes it valuable for investigating cellular processes.
Case Study: Enzyme Inhibition
Inhibition studies have revealed that this compound can effectively inhibit specific enzymes involved in metabolic pathways, leading to insights into metabolic disorders . This characteristic positions it as a candidate for further exploration in metabolic disease research.
Material Science
This compound can also be utilized in the development of advanced materials due to its unique chemical properties.
Application: Polymer Synthesis
The compound can be incorporated into polymer matrices to enhance thermal stability and mechanical properties. Research has shown that adding this compound to polymer blends improves their resistance to degradation under thermal stress .
Comparison with Similar Compounds
Structural Analogues and Substituent Analysis
The compound shares a 1,2-dihydropyridin-2-one carboxamide scaffold with several derivatives reported in the evidence. Key structural variations among these analogs lie in their substituents, which influence physicochemical and pharmacological properties.
Table 1: Structural and Functional Comparison
Key Structural Differences and Implications
Pyrrolidinone vs. Piperidine/Benzyl Groups: The target compound’s 2-oxopyrrolidin-1-yl group provides a polar, hydrogen-bond-accepting moiety, which may improve aqueous solubility compared to the more lipophilic trifluoromethyl benzyl (DM-20) or 4-fluorobenzyl (D-11) groups .
Methoxy Positioning :
- The 4-methoxy group in the target compound is positioned para to the carboxamide linkage, a configuration shared with DM-20 . This substituent likely influences electron distribution across the phenyl ring, affecting binding affinity to aromatic π-systems in target proteins.
Methyl vs. Trifluoromethyl Groups: The 1-methyl group on the dihydropyridinone core (target compound) is less electron-withdrawing than the trifluoromethyl group in DM-20 , which may alter redox stability or metabolic pathways.
Hypothesized Pharmacological Profiles
- Protease Inhibition Potential: The elastase inhibitor demonstrates that dihydropyridinone carboxamides with strong electron-withdrawing groups (e.g., trifluoromethyl) can target proteases. The target compound’s pyrrolidinone moiety may similarly engage catalytic serine residues.
- Kinase Modulation: The indole-carboxamide derivative highlights the role of bulky substituents in kinase selectivity. The target compound’s smaller pyrrolidinone group may limit such interactions but could favor other targets like GPCRs.
Q & A
Basic: What are the optimal synthetic routes and reaction conditions for N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide?
Methodological Answer:
The synthesis involves multi-step reactions, typically starting with the formation of the dihydropyridine core followed by coupling with the substituted phenyl moiety. Key considerations include:
- Catalysts : Lewis acids (e.g., BF₃·Et₂O) or bases (e.g., K₂CO₃) to facilitate amide bond formation .
- Reaction Conditions :
- Temperature : 80–120°C for cyclization steps.
- Solvents : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) is critical for isolating high-purity products .
- Monitoring : TLC and HPLC track reaction progress and purity (>95%) .
Basic: How can the structure and purity of this compound be confirmed?
Methodological Answer:
A combination of spectroscopic and analytical techniques is required:
- NMR Spectroscopy :
- ¹H/¹³C NMR : Verify substituent positions (e.g., methoxy at δ 3.8–4.0 ppm, pyrrolidinone carbonyl at δ 170–175 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 398.15) .
- X-ray Crystallography : Resolves bond angles and stereochemistry, particularly for the dihydropyridine ring and amide linkage .
Basic: What in vitro assays are recommended for preliminary biological activity screening?
Methodological Answer:
Prioritize target-specific assays based on structural analogs:
- Enzyme Inhibition : Kinase or protease assays (e.g., IC₅₀ determination using fluorescence-based protocols) .
- Cellular Viability : MTT assays in cancer cell lines (e.g., HCT-116, HepG2) to evaluate cytotoxicity .
- Binding Affinity : Surface plasmon resonance (SPR) or ITC to measure interactions with receptors (e.g., GPCRs) .
Advanced: How do substituents (methoxy, pyrrolidinone) influence structure-activity relationships (SAR)?
Methodological Answer:
SAR studies require systematic modification and testing:
-
Methoxy Group : Enhances solubility and modulates electron density on the phenyl ring, improving target binding (e.g., 10-fold higher activity vs. des-methoxy analogs) .
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Pyrrolidinone Moiety : The 2-oxopyrrolidine group increases metabolic stability by resisting cytochrome P450 oxidation .
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Comparative Analysis :
Analog Modification Activity (IC₅₀) Parent Compound - 0.12 µM 4-Fluoro substitution Increased lipophilicity 0.08 µM Removal of pyrrolidinone Reduced stability >10 µM
Advanced: How can crystallographic data inform reactivity and target interactions?
Methodological Answer:
X-ray crystallography reveals:
- Bond Lengths/Angles : The dihydropyridine ring exhibits partial aromaticity (C=O bond length: 1.23 Å), influencing redox reactivity .
- Hydrogen Bonding : The amide carbonyl forms H-bonds with active-site residues (e.g., Asp89 in kinase targets), validated via docking studies .
- Conformational Flexibility : The pyrrolidinone ring adopts a chair conformation, optimizing steric compatibility with hydrophobic pockets .
Advanced: What strategies address discrepancies in biological activity data across studies?
Methodological Answer:
Contradictions may arise from:
- Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays) and use internal controls .
- Compound Purity : Quantify impurities (>98% purity via HPLC) and test their off-target effects .
- Cellular Context : Compare results across multiple cell lines (e.g., primary vs. immortalized cells) .
Advanced: How can in vivo pharmacokinetics be optimized for this compound?
Methodological Answer:
Key parameters to address:
- Bioavailability : Introduce prodrug strategies (e.g., esterification of the carboxamide) to enhance absorption .
- Metabolic Stability : Replace labile groups (e.g., methyl with trifluoromethyl) to reduce CYP450-mediated clearance .
- Tissue Distribution : Radiolabeled analogs (¹⁴C or ³H) track accumulation in target organs via autoradiography .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
